N-1 Ethyl Substitution Confers a Computed XLogP3-AA of 2.4 — a 0.5+ Log Unit Increase in Lipophilicity vs the 2-Methyl Parent (XLogP3-AA ≈ 1.86), Enhancing Predicted Membrane Permeability
The target compound 1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has a computed XLogP3-AA of 2.4, approximately 0.54 log units higher than the des-ethyl analog 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 50290-51-2, C₁₁H₉N₃O, XLogP3-AA ≈ 1.86), due to the additional two-carbon ethyl substituent at N-1 [1]. Both compounds have zero hydrogen bond donors and three hydrogen bond acceptors, but the ethyl group increases molecular weight (227.26 vs 199.21) and rotatable bond count (1 vs 0), which collectively predict improved passive membrane diffusion while retaining drug-like properties within Lipinski's rule-of-five [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; MW = 227.26; HBD = 0; HBA = 3; Rotatable bonds = 1 |
| Comparator Or Baseline | 2-Methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 50290-51-2): XLogP3-AA ≈ 1.86; MW = 199.21; HBD = 0; HBA = 3; Rotatable bonds = 0 |
| Quantified Difference | Δ XLogP3-AA ≈ +0.54 log units; Δ MW = +28.05 g/mol; Δ Rotatable bonds = +1 |
| Conditions | Computed properties from PubChem (XLogP3 3.0); values represent predicted physicochemical descriptors under standard conditions |
Why This Matters
The 0.54 log unit increase in XLogP3-AA predicts measurably better passive membrane permeability, which is critical for intracellular target engagement in cell-based assays and a key selection criterion when procuring compounds for cellular screening libraries.
- [1] PubChem CID 17198333 (1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one) and PubChem compound records for 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one. XLogP3-AA values calculated by PubChem 2021.05.07. View Source
